molecular formula C24H18N2O8 B14943728 3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B14943728
M. Wt: 462.4 g/mol
InChI Key: OIGPKIOEIHSMCT-UHFFFAOYSA-N
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Description

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling to form the furochromene core. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the methoxylation of a benzodioxole precursor under controlled conditions.

    Synthesis of Isoxazole Intermediate: This is achieved through cyclization reactions involving nitrile oxides and alkenes.

    Coupling and Cyclization: The benzodioxole and isoxazole intermediates are coupled under specific conditions, followed by cyclization to form the furochromene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxole and isoxazole compounds.

Scientific Research Applications

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is unique due to its combination of benzodioxole, isoxazole, and furochromene moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H18N2O8

Molecular Weight

462.4 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H18N2O8/c1-11-7-17(26-34-11)25-23(27)22-18(12-8-15(29-2)21-16(9-12)30-10-31-21)19-20(33-22)13-5-3-4-6-14(13)32-24(19)28/h3-9,18,22H,10H2,1-2H3,(H,25,26,27)

InChI Key

OIGPKIOEIHSMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC6=C(C(=C5)OC)OCO6

Origin of Product

United States

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